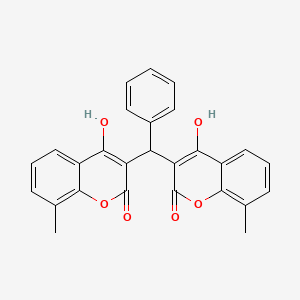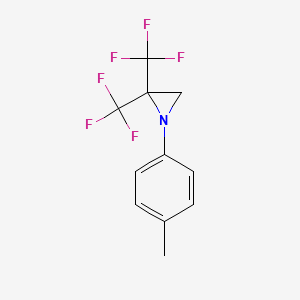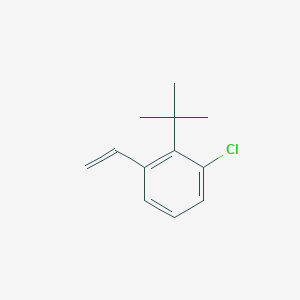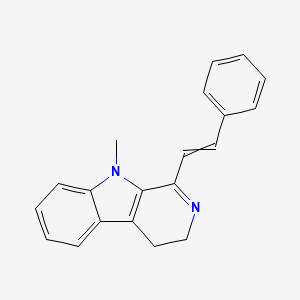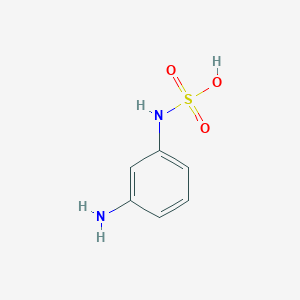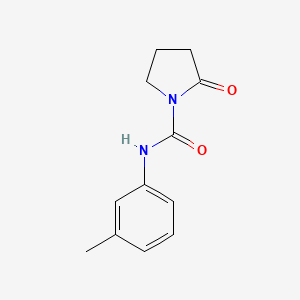![molecular formula C4H8N2 B14486344 1,6-Diazabicyclo[3.1.0]hexane CAS No. 65186-38-1](/img/structure/B14486344.png)
1,6-Diazabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diazabicyclo[310]hexane is a bicyclic organic compound containing two nitrogen atoms within its structure
Vorbereitungsmethoden
1,6-Diazabicyclo[3.1.0]hexane can be synthesized through several methods. One common approach involves the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . Another method includes the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . These methods provide efficient routes to produce the compound with varying yields and reaction conditions.
Analyse Chemischer Reaktionen
1,6-Diazabicyclo[3.1.0]hexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. .
Wissenschaftliche Forschungsanwendungen
1,6-Diazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies.
Medicine: It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-Diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can form stable complexes with metals, such as gold, which can influence its electrochemical behavior . The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,6-Diazabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1,5-Diazabicyclo[3.1.0]hexane: This compound has a similar structure but differs in the position of the nitrogen atoms.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A derivative with two bicyclic diaziridine-containing moieties in one molecule The uniqueness of 1,6-Diazabicyclo[31
Eigenschaften
CAS-Nummer |
65186-38-1 |
|---|---|
Molekularformel |
C4H8N2 |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
1,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H8N2/c1-2-4-5-6(4)3-1/h4-5H,1-3H2 |
InChI-Schlüssel |
NHBJDIGRVMVSMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2NN2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


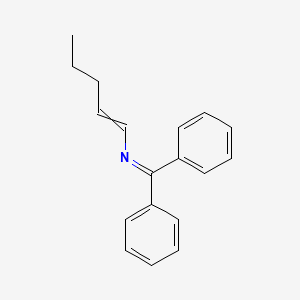
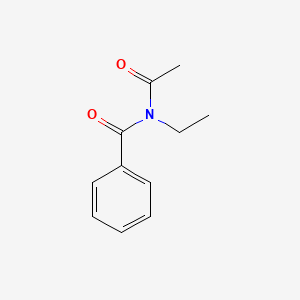
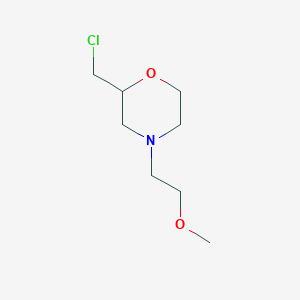
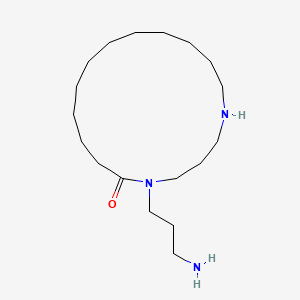
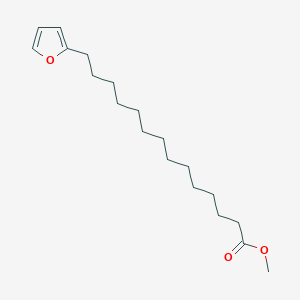

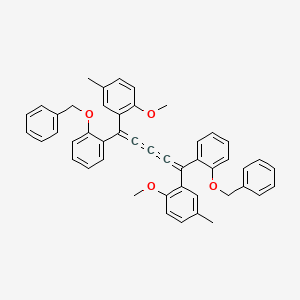
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
